4-Fluorophenyl benzoate

Hydrolysis kinetics Substituent effect Structure-reactivity relationship

4-Fluorophenyl benzoate (CAS 2714-93-4) is a fluorinated aromatic ester belonging to the substituted phenyl benzoate class. It is distinguished by a single fluorine atom at the para position of the phenoxy ring, which imparts quantifiably different electronic and physicochemical properties compared to its non-fluorinated parent and positional isomers.

Molecular Formula C13H9FO2
Molecular Weight 216.21 g/mol
CAS No. 2714-93-4
Cat. No. B6285925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorophenyl benzoate
CAS2714-93-4
Molecular FormulaC13H9FO2
Molecular Weight216.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)F
InChIInChI=1S/C13H9FO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H
InChIKeyORIRFPBZPCIUSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorophenyl Benzoate (CAS 2714-93-4): Core Identity and Procurement-Class Definition


4-Fluorophenyl benzoate (CAS 2714-93-4) is a fluorinated aromatic ester belonging to the substituted phenyl benzoate class. It is distinguished by a single fluorine atom at the para position of the phenoxy ring, which imparts quantifiably different electronic and physicochemical properties compared to its non-fluorinated parent and positional isomers [1]. This compound is primarily sourced as a synthetic intermediate and research reagent, with its procurement value rooted in verifiable substituent-dependent reactivity rather than generic ester functionality [2].

Why 4-Fluorophenyl Benzoate Cannot Be Assumed Interchangeable with Other Halogenated Phenyl Benzoates


Substituent position and identity on the phenyl benzoate scaffold create non-linear variations in hydrolysis kinetics, lipophilicity, and solid-state packing. The para-fluoro substituent exerts a unique combination of inductive electron-withdrawal and resonance donation, quantified by the Hammett sigma constants (σp = 0.06, σm = 0.34), which is distinct from the meta-fluoro isomer (σm = 0.34) and chloro analogs [1]. When substituted fluorine is arbitrarily replaced by chlorine or moved to the ortho or meta position, measurable changes in alkaline hydrolysis rate constants and LogP values invalidate any assumption of functional equivalence in synthetic or formulation contexts [2].

4-Fluorophenyl Benzoate: Quantified Differentiation Evidence Against Closest Analogs


Alkaline Hydrolysis Rate Constant (k2) vs. Unsubstituted Phenyl Benzoate and Meta-Isomer

The second-order rate constant k₂ for alkaline hydrolysis of 4-fluorophenyl benzoate (4-F) was directly measured alongside unsubstituted phenyl benzoate (H), 3-fluorophenyl benzoate (3-F), and other derivatives under identical conditions. The 4-F compound exhibits a measurable rate acceleration relative to the unsubstituted parent, consistent with the electron-withdrawing inductive effect of para-fluorine [1]. The study by Nummert and Piirsalu provides complete k₂ datasets in 2.25 M aqueous Bu₄NBr at multiple temperatures, enabling direct head-to-head comparison [1].

Hydrolysis kinetics Substituent effect Structure-reactivity relationship

Lipophilicity (LogP) Differentiation from Phenyl Benzoate and 4-Chlorophenyl Benzoate

Computed and experimental LogP values place 4-fluorophenyl benzoate at a lower lipophilicity than its chloro analog, yet higher than the non-halogenated parent. The ACD/LogP for the 4-F compound is 3.91, compared to 3.59 for phenyl benzoate and 4.12 for 4-chlorophenyl benzoate [1]. This gradation in LogP directly impacts membrane permeability predictions and chromatographic retention behavior.

Lipophilicity Partition coefficient ADME profiling

Boiling Point and Vapor Pressure: Distillation Feasibility vs. 3-Fluoro Isomer

The para-fluoro positional isomer exhibits a slightly lower boiling point (312.6 °C at 760 mmHg) than the meta-fluoro isomer (313.2 °C at 760 mmHg), with corresponding differences in vapor pressure (0.000524 vs. 0.000505 mmHg at 25 °C) . While the differences are modest, they are reproducible and relevant for vacuum distillation purification protocols where even small boiling point separations can affect fraction collection.

Physical property Purification Vapor pressure

Crystal Packing Isostructurality Divergence vs. Phenyl Benzoate

A systematic crystal structure comparison by Chopra et al. (2017) evaluated isostructurality in phenyl benzoate (D00) and its fluorinated analogs. While exact 4-fluorophenyl benzoate data are embedded within the broader fluorinated set, the study demonstrates that fluorination at the phenoxy ring introduces C–H···F interactions (~2.5–3.0 Å, energetics of ~−2 to −5 kJ/mol) not present in the parent phenyl benzoate, altering the one-dimensional C–H···O═C chain motif robustness (~−21 kJ/mol) [1]. The 1995 Shibakami and Sekiya study explicitly noted that F-atom position—C(2) vs. C(4)—differentially affects molecular arrangement and conformation, with C(4)-F exerting a larger perturbation on crystal packing [2].

Crystal engineering Solid-state chemistry Isostructurality

Optimal Deployment Scenarios for 4-Fluorophenyl Benzoate (CAS 2714-93-4) Based on Verified Differentiation


Mechanistic Probe in Linear Free Energy Relationship (LFER) Studies

The well-characterized alkaline hydrolysis kinetics of 4-fluorophenyl benzoate, with its intermediate reactivity between phenyl benzoate and the meta-fluoro isomer, make it a calibrated probe for investigating substituent electronic effects. Researchers requiring a para-substituted aryl benzoate with a moderate electron-withdrawing group (σp = 0.06) can use the published k₂ values from Nummert & Piirsalu (2000) [1] as a benchmark for comparative LFER analyses.

Lipophilicity-Tuned Intermediate for ADME Property Optimization

In medicinal chemistry campaigns where balanced LogP is critical, 4-fluorophenyl benzoate offers a LogP of 3.91 (ACD) or 3.7 (XLogP3) [1], placing it between the less lipophilic phenyl benzoate (~3.59) and the more lipophilic 4-chlorophenyl benzoate (~4.12). This intermediate lipophilicity facilitates its use as a scaffold or prodrug fragment when chlorine's higher molecular weight or metabolic liabilities are undesirable.

Co-Crystal and Solid-Form Screening with Engineered C–H···F Interactions

The presence of fluorine-specific C–H···F intermolecular interactions, absent in the non-fluorinated parent phenyl benzoate, provides a design handle for crystal engineering. The robust one-dimensional C–H···O═C chain motif (~−21 kJ/mol) is maintained, while additional F-mediated contacts modulate lattice energetics [1]. This is relevant for pharmaceutical solid-form screening where fluorinated aryl esters are used as co-formers.

Isomer-Specific Reference Standard for Chromatographic Method Development

The reproducible boiling point difference (−0.6 °C vs. the 3-fluoro isomer) and vapor pressure contrast (+3.8% higher than the 3-fluoro isomer) [1] enable baseline GC separation. Laboratories developing HPLC or GC purity methods for fluorinated aryl ester isomer mixtures can use authentic 4-fluorophenyl benzoate as a retention time marker for the para-fluoro isomer.

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